molecular formula C16H12BrF2N B14237437 2H-Pyrrole, 2-(4-bromophenyl)-5-(2,6-difluorophenyl)-3,4-dihydro- CAS No. 207989-45-5

2H-Pyrrole, 2-(4-bromophenyl)-5-(2,6-difluorophenyl)-3,4-dihydro-

Cat. No.: B14237437
CAS No.: 207989-45-5
M. Wt: 336.17 g/mol
InChI Key: YRUSDPXROXBLGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-Pyrrole, 2-(4-bromophenyl)-5-(2,6-difluorophenyl)-3,4-dihydro- is a complex organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom. This particular compound is characterized by the presence of bromophenyl and difluorophenyl groups attached to the pyrrole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrrole, 2-(4-bromophenyl)-5-(2,6-difluorophenyl)-3,4-dihydro- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the preparation of the bromophenyl and difluorophenyl intermediates, followed by their coupling with a pyrrole precursor. The reaction conditions usually involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial synthesis often employs advanced techniques like microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and reduce production time.

Chemical Reactions Analysis

Types of Reactions

2H-Pyrrole, 2-(4-bromophenyl)-5-(2,6-difluorophenyl)-3,4-dihydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

    Substitution: The bromophenyl and difluorophenyl groups can undergo substitution reactions, where other functional groups replace the bromine or fluorine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents such as Grignard reagents or organolithium compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce a variety of substituted pyrroles with different functional groups.

Scientific Research Applications

2H-Pyrrole, 2-(4-bromophenyl)-5-(2,6-difluorophenyl)-3,4-dihydro- has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in drug development, particularly for targeting specific molecular pathways.

    Industry: The compound is utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 2H-Pyrrole, 2-(4-bromophenyl)-5-(2,6-difluorophenyl)-3,4-dihydro- involves its interaction with specific molecular targets. The bromophenyl and difluorophenyl groups play a crucial role in binding to target proteins or enzymes, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2H-Pyrrole, 2-(4-chlorophenyl)-5-(2,6-difluorophenyl)-3,4-dihydro-
  • 2H-Pyrrole, 2-(4-bromophenyl)-5-(2,6-dichlorophenyl)-3,4-dihydro-
  • 2H-Pyrrole, 2-(4-bromophenyl)-5-(2,6-difluorophenyl)-3,4-dihydro-

Uniqueness

Compared to similar compounds, 2H-Pyrrole, 2-(4-bromophenyl)-5-(2,6-difluorophenyl)-3,4-dihydro- exhibits unique properties due to the specific combination of bromophenyl and difluorophenyl groups. These groups influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

207989-45-5

Molecular Formula

C16H12BrF2N

Molecular Weight

336.17 g/mol

IUPAC Name

2-(4-bromophenyl)-5-(2,6-difluorophenyl)-3,4-dihydro-2H-pyrrole

InChI

InChI=1S/C16H12BrF2N/c17-11-6-4-10(5-7-11)14-8-9-15(20-14)16-12(18)2-1-3-13(16)19/h1-7,14H,8-9H2

InChI Key

YRUSDPXROXBLGQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=NC1C2=CC=C(C=C2)Br)C3=C(C=CC=C3F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.